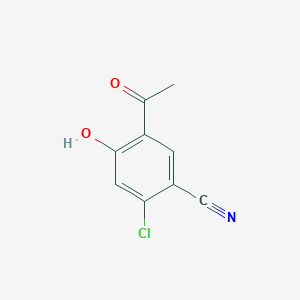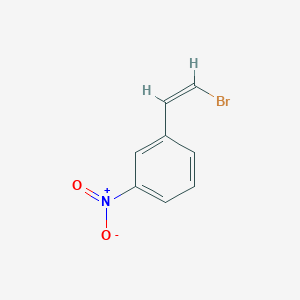
L-Tryptophan (indole-2-13c)
Vue d'ensemble
Description
L-Tryptophan (indole-2-13c) is an isotopic analog of L-tryptophan . It is suitable for bio-NMR applications and is also used in the quantitative determination of proteins using mass spectrometry . It is a 13C labelled L-Tryptophan, which is an essential amino acid and a precursor to both serotonin and melatonin .
Synthesis Analysis
The synthesis of indoles labeled with 13C–1H and 13C–19F spin pairs is described. All syntheses utilize inexpensive carbon–13C dioxide as the 13C isotope source. Ruthenium-mediated ring-closing metathesis is the key step in the construction of the 13C containing indole carbocycle .Molecular Structure Analysis
The molecular formula of L-Tryptophan (indole-2-13c) is C11H12N2O2 . The molecular weight is 205.22 g/mol . The IUPAC name is (2 S)-2-amino-3-(1 H-indol-3-yl)propanoic acid .Chemical Reactions Analysis
L-Tryptophan undergoes complex metabolic routes, resulting in the production of many types of signaling molecules that either retain the indole ring such as serotonin, melatonin, and indole-pyruvate or break the indole ring to form kynurenine .Physical And Chemical Properties Analysis
The molecular weight of L-Tryptophan (indole-2-13c) is 205.22 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 3 . The exact mass is 205.093232465 g/mol and the monoisotopic mass is 205.093232465 g/mol . The topological polar surface area is 79.1 Ų .Applications De Recherche Scientifique
Bio-NMR Studies:
L-Tryptophan-13C is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies. Its stable isotope labeling allows researchers to track the behavior of tryptophan residues in proteins and peptides. By incorporating L-Tryptophan-13C into proteins, scientists can gain insights into protein folding, ligand binding, and conformational changes at atomic resolution .
Protein Structure Determination:
In structural biology, L-Tryptophan-13C serves as a powerful tool for protein structure elucidation. By replacing natural L-tryptophan with its isotopic counterpart, researchers can enhance the sensitivity of NMR experiments. This enables precise determination of protein secondary structures, ligand interactions, and dynamics .
Metabolic Flux Analysis:
Stable isotope-labeled compounds like L-Tryptophan-13C are essential for metabolic flux analysis. Researchers can trace the fate of labeled tryptophan within cellular metabolic pathways. By quantifying the incorporation of L-Tryptophan-13C into downstream metabolites, they gain insights into metabolic fluxes, pathway activity, and substrate utilization .
Proteomics and Mass Spectrometry:
L-Tryptophan-13C is used in quantitative proteomics experiments. When incorporated into proteins, it allows precise mass spectrometric quantification. Researchers can analyze protein expression levels, post-translational modifications, and turnover rates. This information aids in understanding cellular processes and disease mechanisms .
Pharmacokinetic Studies:
In drug development, L-Tryptophan-13C can be administered to study drug metabolism and pharmacokinetics. By tracking the labeled compound in vivo, researchers assess drug absorption, distribution, metabolism, and excretion. This information informs dosing regimens and safety profiles .
Neurotransmitter Research:
Tryptophan is a precursor for serotonin biosynthesis. L-Tryptophan-13C allows researchers to investigate serotonin synthesis and turnover in the brain. By administering labeled tryptophan, they can monitor serotonin production and its role in mood regulation, sleep, and neurological disorders .
Orientations Futures
The link between inflammation, the indole pathway of TRP metabolism, and obesity-related depressive symptoms is being studied . The synthesis of indoles labeled with 13C–1H and 13C–19F spin pairs is also being explored . These studies may provide insight into the physiological and pathological roles of tryptophan signaling network .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i6+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-XJBDPXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=[13CH]N2)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tryptophan (indole-2-13c) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-fluorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B3085475.png)





![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)

![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B3085522.png)



